5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid
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Overview
Description
5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an oxepane ring. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid typically involves multiple steps:
Formation of the Oxepane Ring: The oxepane ring can be synthesized through a cyclization reaction involving a suitable diol and a halogenated compound under basic conditions.
Introduction of the Fluorenylmethoxycarbonyl Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures the protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxepane ring and the fluorenyl group.
Hydrolysis: The ester linkage in the Fmoc group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide, and potassium carbonate are commonly used bases.
Acids: Hydrochloric acid and trifluoroacetic acid are used for hydrolysis and deprotection reactions.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Major Products Formed
Deprotected Amino Acids: Removal of the Fmoc group yields free amino acids.
Oxidized Derivatives: Oxidation reactions produce various oxidized derivatives of the compound.
Scientific Research Applications
5-(9H-Fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis.
Medicinal Chemistry: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: It is employed in the preparation of bioconjugates for drug delivery and diagnostic applications.
Material Science: The compound is used in the synthesis of novel polymers and materials with specific properties.
Mechanism of Action
The primary mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)ox
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)oxepane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)18-9-11-27-12-10-20(18)23-22(26)28-13-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,18-20H,9-13H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSOUKIOZDRGMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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